molecular formula C9H17NO2S B567994 Tert-butyl (thietan-3-YL)methylcarbamate CAS No. 1337882-00-4

Tert-butyl (thietan-3-YL)methylcarbamate

Cat. No.: B567994
CAS No.: 1337882-00-4
M. Wt: 203.3
InChI Key: ZRHBISQHQGUJJQ-UHFFFAOYSA-N
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Description

Tert-butyl (thietan-3-yl)methylcarbamate (CAS: 1337882-00-4) is a carbamate derivative featuring a thietane (three-membered sulfur-containing ring) moiety and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines, while the thietane ring introduces steric strain and sulfur-based reactivity.

Properties

CAS No.

1337882-00-4

Molecular Formula

C9H17NO2S

Molecular Weight

203.3

IUPAC Name

tert-butyl N-(thietan-3-ylmethyl)carbamate

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-7-5-13-6-7/h7H,4-6H2,1-3H3,(H,10,11)

InChI Key

ZRHBISQHQGUJJQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1CSC1

Synonyms

Tert-butyl (thietan-3-yl)methylcarbamate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl (thietan-3-yl)methylcarbamate and analogous carbamates:

Compound Name CAS Number Key Substituents/Features Molecular Weight* Reactivity/Applications Reference
This compound 1337882-00-4 Thietane ring, Boc-protected amine ~217.3 (est.) Potential intermediate for strained heterocycles; sulfur may enhance metabolic stability
Tert-butyl (4-chlorophenethyl)carbamate 167886-56-8 4-Chlorophenethyl group 255.74 Non-hazardous lab chemical; used in organic synthesis
Tert-butyl (azetidin-3-ylmethyl)carbamate oxalate 1187929-81-2 Azetidine (4-membered N-ring), oxalate salt ~291.3 (est.) Lab research; azetidine’s basicity may influence biological interactions
4-Bromo-3-(tert-butyl)phenyl methylcarbamate (1b) Not provided Bromo, tert-butyl on phenyl ring ~285.7 (est.) Acetylcholinesterase inhibition; halogen enhances binding affinity
Tert-butyl (5-pivalamidopyridin-3-yl)methylcarbamate Not provided Pyridine ring, pivalamide substituent ~322.4 (est.) Aromatic nitrogen enables coordination chemistry; used in drug design
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate 1956335-01-5 Chlorosulfonyl group 293.78 Reactive sulfonyl chloride intermediate for derivatization

*Estimated molecular weights based on chemical formulas where exact data is unavailable.

Structural and Functional Analysis

Core Carbamate Group : All compounds share the Boc-protected carbamate group, which confers stability under basic conditions and facilitates deprotection under acidic conditions. This feature is critical for amine protection in multi-step syntheses .

Heterocyclic vs. Pyridine derivatives (e.g., ) exhibit aromatic nitrogen, enabling hydrogen bonding and metal coordination, which are absent in the thietane-based compound . Azetidine-containing carbamates () feature a saturated nitrogen ring, offering distinct basicity and conformational flexibility .

Electron-Withdrawing/Donating Groups: Halogenated phenyl carbamates (e.g., 1b in ) leverage bromo/chloro substituents to enhance electrophilic reactivity and enzyme binding .

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